FAAH Inhibitory Potency: 4-Phenylphenoxy vs. 4-Cyclohexylphenoxy Substitution—7.4-Fold IC₅₀ Improvement
In a head-to-head FAAH structure–activity relationship study, the N-(oxazolo[4,5-b]pyridin-2-yl)phenyl derivative bearing the 4-phenylphenoxyacetamide side chain (compound 4i) exhibited an IC₅₀ of 0.35 µM, representing a 7.4-fold improvement over the direct comparator bearing a 4-cyclohexylphenoxy group (compound 4g; IC₅₀ = 2.6 µM). [1] Both compounds were evaluated in the same FAAH enzymatic assay under identical conditions, isolating the contribution of the 4-phenyl vs. 4-cyclohexyl substituent on the phenoxy ring. [1]
| Evidence Dimension | FAAH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.35 µM (Compound 4i: 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide) |
| Comparator Or Baseline | IC₅₀ = 2.6 µM (Compound 4g: 2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide) |
| Quantified Difference | 7.4-fold improvement in inhibitory potency |
| Conditions | FAAH enzyme inhibition assay; identical experimental conditions for both compounds within the same publication (Sunduru et al., 2017) |
Why This Matters
This quantitative SAR establishes that the aromatic 4-phenyl substituent is not interchangeable with a saturated 4-cyclohexyl group; procurement of the correct 4-phenylphenoxy intermediate is essential for reproducing or optimizing FAAH inhibitory activity.
- [1] Sunduru N, Svensson M, Cipriano M, et al. N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. J Enzyme Inhib Med Chem. 2017;32(1):513–521. doi:10.1080/14756366.2016.1265520 View Source
